5-Iodo-2-isobutoxybenzonitrile
Overview
Description
5-Iodo-2-isobutoxybenzonitrile: is an organic compound with the molecular formula C11H12INO It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the 5-position and an isobutoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isobutoxybenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzonitrile derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Iodo-2-isobutoxybenzonitrile can undergo oxidation reactions, where the iodine atom can be oxidized to higher oxidation states.
Reduction: The compound can also undergo reduction reactions, where the nitrile group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products:
Oxidation: Products may include iodinated benzoic acids.
Reduction: Products may include 5-Iodo-2-isobutoxybenzylamine.
Substitution: Products may include 5-substituted-2-isobutoxybenzonitriles.
Scientific Research Applications
Chemistry: 5-Iodo-2-isobutoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of iodine substitution on the biological activity of benzonitrile derivatives. It can also be used as a probe to investigate the interactions of nitrile-containing compounds with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved efficacy and selectivity. Its unique structure may contribute to the development of novel therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Iodo-2-isobutoxybenzonitrile involves its interaction with specific molecular targets. The iodine atom and the nitrile group play key roles in its reactivity and interactions. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 5-Iodo-2-methoxybenzonitrile
- 5-Iodo-2-ethoxybenzonitrile
- 5-Iodo-2-propoxybenzonitrile
Comparison: Compared to these similar compounds, 5-Iodo-2-isobutoxybenzonitrile has a bulkier isobutoxy group, which can influence its chemical reactivity and interactions. This unique structural feature may contribute to its distinct properties and applications in various fields of research.
Properties
IUPAC Name |
5-iodo-2-(2-methylpropoxy)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAOPJOZUAROSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)I)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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